molecular formula C13H7ClF2O2 B6399816 5-Chloro-3-(3,4-difluorophenyl)benzoic acid, 95% CAS No. 1261950-22-4

5-Chloro-3-(3,4-difluorophenyl)benzoic acid, 95%

Cat. No. B6399816
CAS RN: 1261950-22-4
M. Wt: 268.64 g/mol
InChI Key: RSYRTOOPBBZMIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-(3,4-difluorophenyl)benzoic acid, 95% (hereafter referred to as 5-Chloro-3-DFPA) is a versatile compound used in a wide variety of scientific applications. It is a chlorinated benzoic acid with two fluorine atoms attached to the phenyl ring. This compound has been studied extensively and has been found to be useful in a variety of scientific applications.

Scientific Research Applications

5-Chloro-3-DFPA has been studied extensively and has been found to be useful in a variety of scientific applications. It has been used as a reagent in the synthesis of organic compounds, such as 1,3-difluoro-2-hydroxybenzene. It has also been used as a catalyst in the synthesis of polymers and as a starting material for the synthesis of pharmaceuticals. In addition, 5-Chloro-3-DFPA has been used as a building block for the synthesis of functionalized materials.

Mechanism of Action

The mechanism of action of 5-Chloro-3-DFPA is not fully understood, but it is believed to involve the formation of a complex between the two fluorine atoms and the chlorine atom. This complex is believed to be stabilized by hydrogen bonding and van der Waals interactions. The complex is then believed to interact with the substrate, resulting in a reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-3-DFPA are not fully understood. However, it is believed that this compound may have a variety of effects on the body. For example, it has been suggested that 5-Chloro-3-DFPA may act as an inhibitor of enzymes involved in the synthesis of fatty acids. In addition, it has been suggested that this compound may act as an antioxidant, as well as having anti-inflammatory, anti-bacterial, and anti-viral properties.

Advantages and Limitations for Lab Experiments

5-Chloro-3-DFPA has several advantages for use in laboratory experiments. For example, it is relatively inexpensive and easy to synthesize. In addition, it is relatively stable and has a low toxicity. However, there are also some limitations to its use. For example, it has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are a number of potential future directions for the use of 5-Chloro-3-DFPA. For example, further studies could be done to better understand its biochemical and physiological effects. In addition, further research could be done to develop new synthetic methods for the synthesis of this compound. Furthermore, further studies could be done to explore its potential use as a catalyst in the synthesis of polymers or as a starting material for the synthesis of pharmaceuticals. Finally, further research could be done to explore its potential as a building block for the synthesis of functionalized materials.

Synthesis Methods

The synthesis of 5-Chloro-3-DFPA is relatively simple and is typically done by the reaction of 4-chlorobenzotrifluoride and 3-difluorophenylacetic acid in a reaction medium of acetic acid. The reaction is usually conducted at a temperature of 100-120°C and a pressure of 1-2 atm. The reaction is usually complete within a few hours. The product is then purified by recrystallization from acetic acid and ethanol and is typically obtained in 95% purity.

properties

IUPAC Name

3-chloro-5-(3,4-difluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-10-4-8(3-9(5-10)13(17)18)7-1-2-11(15)12(16)6-7/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYRTOOPBBZMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689619
Record name 5-Chloro-3',4'-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261950-22-4
Record name 5-Chloro-3',4'-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.